molecular formula C34H27N5O2 B10874517 4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether

4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether

Cat. No.: B10874517
M. Wt: 537.6 g/mol
InChI Key: LIEQIIFSNHLOMB-UHFFFAOYSA-N
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Description

4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether is a complex organic compound that features a unique structure combining pyrrolo, triazolo, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether involves multiple steps, starting with the preparation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors such as benzyl and diphenyl derivatives . The final step involves the etherification of the phenyl group with methoxy and methyl ether groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thioglycoside derivatives

Uniqueness

4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether is unique due to its specific combination of pyrrolo, triazolo, and pyrimidine rings, which confer distinct biological activities. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C34H27N5O2

Molecular Weight

537.6 g/mol

IUPAC Name

10-benzyl-4-[(4-methoxyphenoxy)methyl]-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C34H27N5O2/c1-40-27-17-19-28(20-18-27)41-22-29-36-34-31-30(25-13-7-3-8-14-25)32(26-15-9-4-10-16-26)38(21-24-11-5-2-6-12-24)33(31)35-23-39(34)37-29/h2-20,23H,21-22H2,1H3

InChI Key

LIEQIIFSNHLOMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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